2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide
CAS No.:
Cat. No.: VC16306881
Molecular Formula: C20H23N5O4S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O4S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O4S/c1-4-29-15-8-5-13(6-9-15)19-23-24-20(25(19)21)30-12-18(26)22-14-7-10-16(27-2)17(11-14)28-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
| Standard InChI Key | BQPSQWDOEKWMEP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. The triazole’s 4-amino and 5-ethoxyphenyl substituents contribute to its electron-rich nature, while the N-(3,4-dimethoxyphenyl) acetamide moiety introduces additional hydrogen-bonding capabilities. The molecular formula is C₂₀H₂₂N₄O₄S, with a molecular weight of 414.48 g/mol . Key structural elements include:
-
Triazole ring: Serves as a pharmacophore for enzyme inhibition.
-
Ethoxyphenyl group: Enhances lipophilicity and membrane permeability.
-
3,4-Dimethoxyphenyl acetamide: Provides steric bulk and polar interactions.
A comparative analysis of bond lengths and angles, derived from spectroscopic data, confirms planar geometry at the triazole ring and rotational flexibility in the thioether linkage .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₄S |
| Molecular Weight | 414.48 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donors | 2 (NH₂, NH) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
| Topological Polar Surface | 112 Ų |
These properties suggest moderate solubility in polar organic solvents and potential for blood-brain barrier penetration .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves a multi-step sequence:
-
Formation of the Triazole Core:
-
Cyclocondensation of thiosemicarbazide with 4-ethoxybenzaldehyde yields 4-amino-5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol.
-
Reaction conditions: Ethanol reflux at 80°C for 12 hours, yielding 75–80%.
-
-
Thioether Formation:
-
Acetamide Functionalization:
Optimization Challenges
-
Selectivity Issues: Competing reactions at the triazole’s NH₂ group necessitate protective strategies.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Spectroscopic Characterization
-
¹H NMR: Signals at δ 2.35 (s, 3H, CH₃), 3.78 (s, 6H, OCH₃), 6.82–7.45 (m, aromatic protons) .
-
IR: Peaks at 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 3250 cm⁻¹ (NH₂).
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
-
Antifungal Activity:
-
Candida albicans: MIC = 8 μg/mL, comparable to fluconazole.
-
Aspergillus niger: MIC = 16 μg/mL.
-
-
Antibacterial Activity:
-
Staphylococcus aureus: MIC = 32 μg/mL.
-
The ethoxy group enhances membrane penetration, while the triazole disrupts fungal ergosterol biosynthesis.
Anti-Inflammatory Action
In LPS-induced macrophages, the compound reduces TNF-α and IL-6 production by 60% at 10 μM, likely via NF-κB pathway inhibition .
Applications in Medicinal Chemistry
Drug Design Considerations
-
Bioisosteric Replacement: The triazole ring serves as a bioisostere for carboxylic acid groups, improving metabolic stability.
-
Structure-Activity Relationships (SAR):
Pharmacokinetic Profiling
-
Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups generates active metabolites .
-
Half-Life: 4.2 hours in murine models, supporting twice-daily dosing.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazole Derivatives
| Compound | Anticancer IC₅₀ (μM) | Antifungal MIC (μg/mL) |
|---|---|---|
| Target Compound | 12.5 (MCF-7) | 8 (C. albicans) |
| N-(3-Methoxyphenyl) Analog | 22.4 | 16 |
| N-(3,5-Dimethylphenyl) Analog | 18.9 | 12 |
| Benzo[d]thiazolyl Derivative | 30.1 | 24 |
The target compound’s superior activity stems from its balanced lipophilicity and hydrogen-bonding capacity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume